molecular formula C7H5NOS B13347412 6H-Thieno[2,3-b]pyrrole-4-carbaldehyde

6H-Thieno[2,3-b]pyrrole-4-carbaldehyde

Cat. No.: B13347412
M. Wt: 151.19 g/mol
InChI Key: WZGCHLZTHDHYSG-UHFFFAOYSA-N
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Description

6H-Thieno[2,3-b]pyrrole-4-carbaldehyde is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6H-Thieno[2,3-b]pyrrole-4-carbaldehyde typically involves the cyclocondensation of 1-substituted 5-chloro-4-formylpyrrole-3-carboxylates with thioglycolic acid or ethyl thioglycolate in ethanol containing sodium ethoxide at room temperature. This reaction forms 4-(ethoxycarbonyl)thieno[2,3-b]pyrrole-2-carboxylic acids or thieno[2,3-b]pyrrole-2,4-dicarboxylates . Another method involves refluxing the reactants in a potassium carbonate-dimethylformamide system, which leads to the formation of thieno[2,3-b]pyrrole-4-carboxylates .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 6H-Thieno[2,3-b]pyrrole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions at the thiophene and pyrrole rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products:

    Oxidation: Thieno[2,3-b]pyrrole-4-carboxylic acids.

    Reduction: Thieno[2,3-b]pyrrole-4-methanol.

    Substitution: Various substituted thieno[2,3-b]pyrrole derivatives depending on the reagents used.

Scientific Research Applications

6H-Thieno[2,3-b]pyrrole-4-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6H-Thieno[2,3-b]pyrrole-4-carbaldehyde is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound’s unique structure allows it to bind to specific enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

  • Thieno[2,3-b]pyrrole-2-carboxylic acids
  • Thieno[2,3-b]pyrrole-2,4-dicarboxylic acids
  • Thieno[3,4-b]pyrrole derivatives

Uniqueness: 6H-Thieno[2,3-b]pyrrole-4-carbaldehyde is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to other similar compounds, it offers a different reactivity profile and potential for diverse applications in various fields .

Properties

Molecular Formula

C7H5NOS

Molecular Weight

151.19 g/mol

IUPAC Name

6H-thieno[2,3-b]pyrrole-4-carbaldehyde

InChI

InChI=1S/C7H5NOS/c9-4-5-3-8-7-6(5)1-2-10-7/h1-4,8H

InChI Key

WZGCHLZTHDHYSG-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=C1C(=CN2)C=O

Origin of Product

United States

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